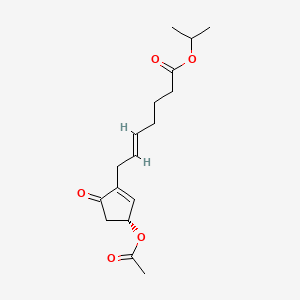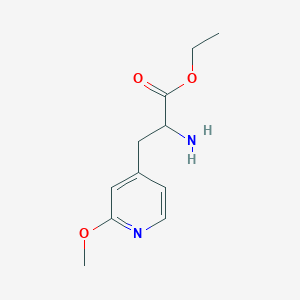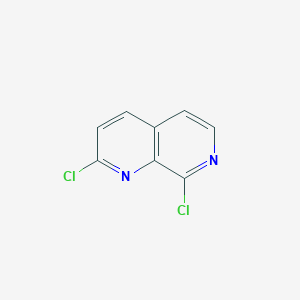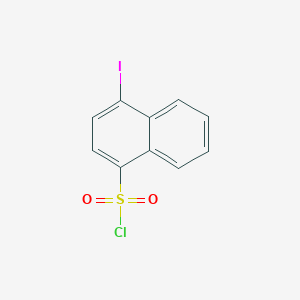
Isopropyl (R)-7-(3-acetoxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate is a complex organic compound characterized by its unique structure, which includes an isopropyl group, a cyclopentenyl ring, and a heptenoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclopentenyl Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Heptenoate Chain: This step involves the esterification of the intermediate compound with heptenoic acid under acidic conditions.
Addition of the Isopropyl Group: The final step involves the alkylation of the intermediate with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentenyl ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Isopropyl ®-7-(3-Hydroxy-5-oxo-1-cyclopentenyl)-5-heptenoate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Isopropyl ®-7-(3-Methoxy-5-oxo-1-cyclopentenyl)-5-heptenoate: Similar structure but with a methoxy group instead of an acetoxy group.
Uniqueness: Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C17H24O5 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
propan-2-yl (E)-7-[(3R)-3-acetyloxy-5-oxocyclopenten-1-yl]hept-5-enoate |
InChI |
InChI=1S/C17H24O5/c1-12(2)21-17(20)9-7-5-4-6-8-14-10-15(11-16(14)19)22-13(3)18/h4,6,10,12,15H,5,7-9,11H2,1-3H3/b6-4+/t15-/m0/s1 |
Clave InChI |
RDSSRNWAHMHCGH-DRDHIDPGSA-N |
SMILES isomérico |
CC(C)OC(=O)CCC/C=C/CC1=C[C@@H](CC1=O)OC(=O)C |
SMILES canónico |
CC(C)OC(=O)CCCC=CCC1=CC(CC1=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)







![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)





